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molecular formula C8H7N3OS B8453916 (1-Methyl-1H-imidazol-5-yl)(thiazol-5-yl)methanone

(1-Methyl-1H-imidazol-5-yl)(thiazol-5-yl)methanone

Cat. No. B8453916
M. Wt: 193.23 g/mol
InChI Key: ARGYQLLYODFZKM-UHFFFAOYSA-N
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Patent
US09290476B2

Procedure details

The title compound was prepared by substituting N-methoxy-N-methylthiazole-5-carboxamide (Intermediate 11: step a) with N-methoxy-N-methyl-4-nitrobenzamide (Intermediate 20: step a) then following the procedure described for the preparation of (1-methyl-1H-imidazol-5-yl)(thiazol-5-yl)methanone (Intermediate 13).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CON(C)C(C1SC=NC=1)=O.CON(C)[C:15](=[O:25])[C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=1.[CH3:27][N:28]1[C:32](C(C2SC=NC=2)=O)=[CH:31][N:30]=[CH:29]1>>[CH3:27][N:28]1[C:32]([C:15]([C:16]2[CH:17]=[CH:18][C:19]([N+:22]([O-:24])=[O:23])=[CH:20][CH:21]=2)=[O:25])=[CH:31][N:30]=[CH:29]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(=O)C1=CN=CS1)C
Step Two
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(C1=CC=C(C=C1)[N+](=O)[O-])=O)C
Step Four
Name
Intermediate 20
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=C1C(=O)C1=CN=CS1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=C1C(=O)C1=CN=CS1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC=C1C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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